

thermodynamic properties of sec-butanol enantiomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2-Butanol

Cat. No.: B080176

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Properties of sec-Butanol Enantiomers

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of the enantiomers of sec-butanol, (R)-(-)-sec-butanol and (S)-(+)-sec-butanol. Enantiomers, being non-superimposable mirror images, exhibit identical physical and thermodynamic properties in an achiral environment, such as melting point, boiling point, density, and heat capacity. Their singular differentiating characteristic is their interaction with plane-polarized light, a phenomenon known as optical activity. This guide presents a compilation of these properties in structured tables for ease of comparison, details the experimental protocols for their determination, and provides visualizations of the stereochemical relationships and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis where the characterization of chiral molecules is critical.

Thermodynamic and Physical Properties of sec-Butanol Enantiomers

sec-Butanol (2-butanol) is a chiral molecule existing as a pair of enantiomers due to the presence of a stereocenter at the second carbon atom.^[1] As enantiomers, (R)- and (S)-sec-butanol share the same connectivity of atoms but differ in their three-dimensional arrangement.

^[1] Consequently, their fundamental thermodynamic properties are identical.^[2] The notable

exception is their optical rotation, where they rotate plane-polarized light to an equal extent but in opposite directions.[2][3]

Physical Properties

The boiling point, melting point, and density of the individual enantiomers are identical to that of the racemic mixture under standard conditions.

Property	Value	Units
Boiling Point	98 - 100	°C
Melting Point	-115	°C
Density	0.808	g/cm ³

Note: The data for boiling point, melting point, and density are for the racemic mixture, and are identical for the individual enantiomers.[1][4][5][6][7]

Optical Properties

The defining difference between the enantiomers of sec-butanol is their specific rotation.

Enantiomer	Specific Rotation ([α]D)
(S)-(+)-sec-Butanol	+13.52°
(R)-(-)-sec-Butanol	-13.52°

Note: The specific rotation is a characteristic property of a chiral compound.[3][8][9][10] The 'D' denotes the sodium D-line (589 nm) at which the measurement is typically made.[11]

Thermal Properties

The heat capacity of the sec-butanol enantiomers is also identical.

Property	Value	Units
Heat Capacity (C)	197.1	J K ⁻¹ mol ⁻¹

Note: This value is for the racemic mixture and is the same for the individual enantiomers.[\[1\]](#)

Experimental Protocols

Accurate determination of the thermodynamic properties of sec-butanol enantiomers is crucial for their identification and quality control. The following sections detail the methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[12\]](#)[\[13\]](#)

Methodology: Thiele Tube Method[\[14\]](#)

- Sample Preparation: A small amount of the sec-butanol sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[\[14\]](#)[\[15\]](#)
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the rubber band or attachment is above the oil level.[\[16\]](#)
- Heating: The side arm of the Thiele tube is gently and evenly heated.[\[16\]](#) As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, resulting in a steady stream of bubbles.[\[14\]](#)
- Measurement: Heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[\[14\]](#)[\[16\]](#)
- Recording: The atmospheric pressure should be recorded along with the observed boiling point, as boiling point is pressure-dependent.[\[12\]](#)

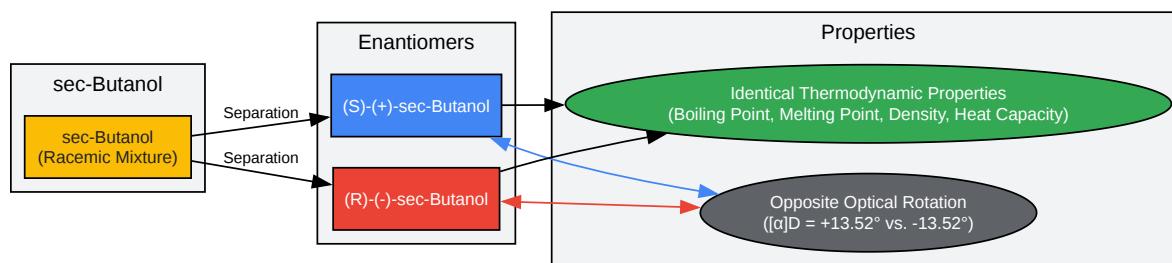
Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[11][17]

Methodology: Polarimetry[17][18]

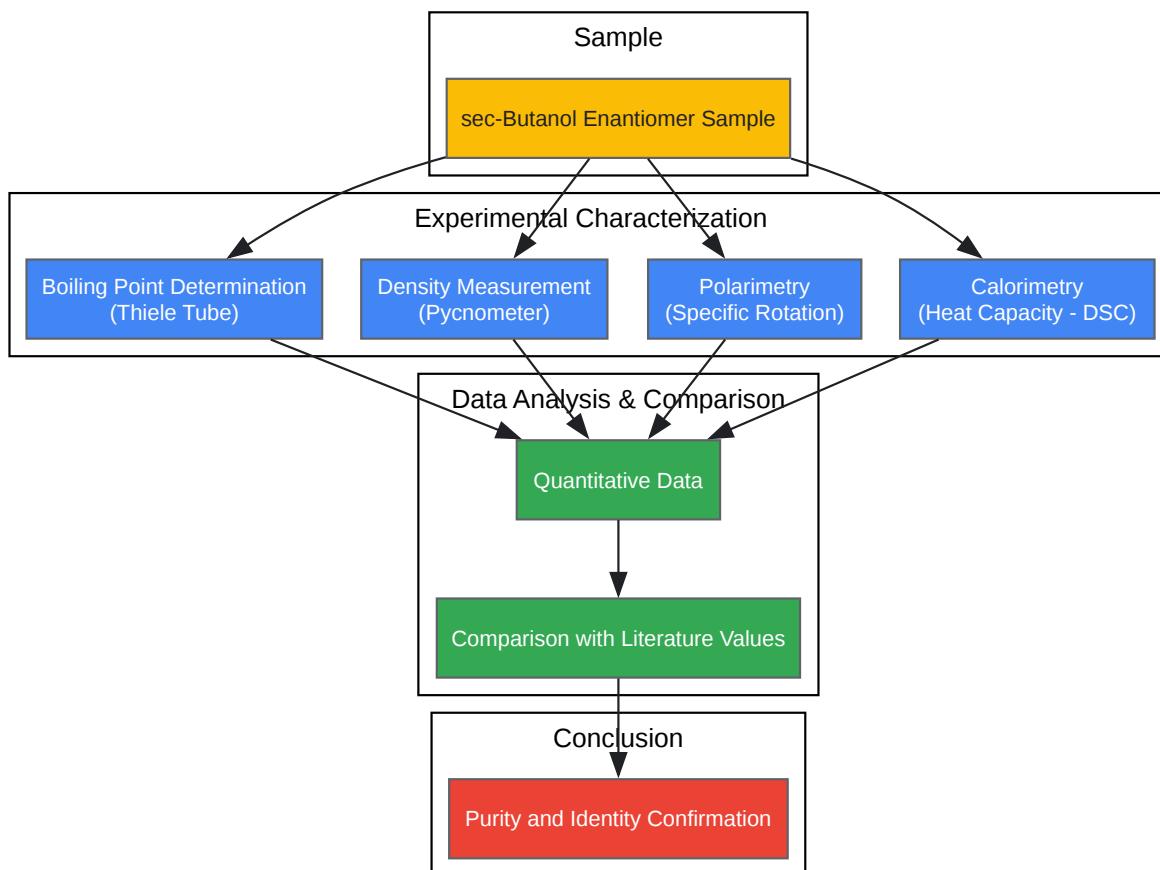
- Solution Preparation: A solution of the sec-butanol enantiomer of known concentration is prepared. For a pure liquid, the density is used in place of concentration.[17] The concentration is typically expressed in g/mL.[11]
- Blank Measurement: The polarimeter sample cell is first filled with the pure solvent (the "blank"), and the reading is set to zero. This corrects for any rotation caused by the solvent or the apparatus itself.[18]
- Sample Measurement: The sample cell is then rinsed and filled with the prepared sec-butanol solution, ensuring no air bubbles are present.[18][19] The cell is placed in the polarimeter.
- Observation: Plane-polarized light is passed through the sample. The analyzer is rotated until the light intensity is at a minimum (or a split-field is equally illuminated). The angle of rotation (α) is then read from the instrument's scale.[17] A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).[11]
- Calculation of Specific Rotation: The specific rotation ($[\alpha]$) is calculated using the following formula for a pure liquid[11]: $[\alpha] = \alpha / (l \times d)$ Where:
 - α = observed rotation in degrees
 - l = path length of the sample tube in decimeters (dm)
 - d = density of the liquid in g/mL

Determination of Heat Capacity


The heat capacity of a substance is the amount of heat required to raise its temperature by one degree.[20][21] Differential Scanning Calorimetry (DSC) is a common technique for this measurement.[22][23]

Methodology: Differential Scanning Calorimetry (DSC)[22][24]

- Sample Preparation: A small, accurately weighed sample of sec-butanol (typically in the milligram range) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.[22]
- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.[22]
- Measurement Protocol: The measurement involves a three-step process: a. Baseline Run: The instrument is run with two empty pans to obtain a baseline heat flow. b. Standard Run: A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions. c. Sample Run: The sec-butanol sample is run under the identical conditions as the baseline and standard runs.
- Data Analysis: The heat flow to the sample is compared to the heat flow to the reference. The specific heat capacity at constant pressure (C_p) is calculated by comparing the heat flow difference between the sample and the baseline to the heat flow difference between the standard and the baseline.[22] The sample mass is a critical parameter in this calculation. [22]


Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the study of sec-butanol enantiomers.

[Click to download full resolution via product page](#)

Caption: Relationship between sec-butanol enantiomers and their properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for thermodynamic property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butanol - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. sec-Butyl alcohol(78-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. (++)-2-Butanol | C4H10O | CID 6568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. sec-butyl alcohol [stenutz.eu]
- 8. Pure (S)-2-butanol has a specific rotation of +13.52 degrees. A sample of 2-butanol prepared in the lab and purified by distillation has a calculated specific rotation of + 6.76 degrees. What can you conclude about the composition ? [allen.in]
- 9. quora.com [quora.com]
- 10. Solved The specific rotation of (S)-2-butanol is 13.5. If | Chegg.com [chegg.com]
- 11. Specific rotation - Wikipedia [en.wikipedia.org]
- 12. alnoor.edu.iq [alnoor.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cdn.juniata.edu [cdn.juniata.edu]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 18. rudolphresearch.com [rudolphresearch.com]
- 19. iitr.ac.in [iitr.ac.in]
- 20. books.rsc.org [books.rsc.org]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [thermodynamic properties of sec-butanol enantiomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080176#thermodynamic-properties-of-sec-butanol-enantiomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com